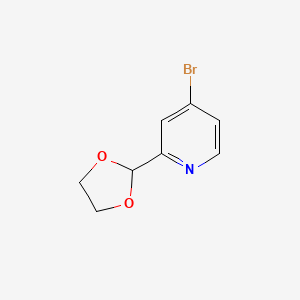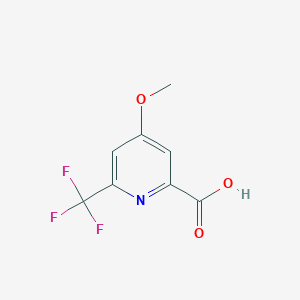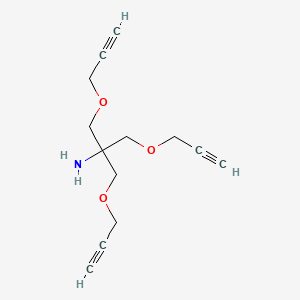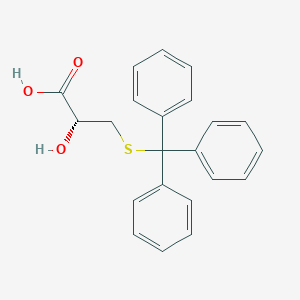![molecular formula C13H14ClNO2S B13918610 tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate](/img/structure/B13918610.png)
tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate: is an organic compound with the molecular formula C13H14ClNO2S. It is a derivative of thienopyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate typically involves multi-step reactions. One common method includes the following steps :
Formation of the thienopyridine core: This is achieved through a C-H bond activation reaction between cyclic compounds.
Introduction of the chlorine atom: Chlorination of the thienopyridine ring is performed using reagents like thionyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Chemical Reactions Analysis
tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Electronics: Due to its high fluorescence quantum efficiency, it is utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Chemical Biology: The compound serves as a probe in studying biological pathways and interactions due to its ability to form stable complexes with biomolecules.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate can be compared with other thienopyridine derivatives, such as:
tert-Butyl ((6-(7-chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl)methyl)(2-methoxyethyl)carbamate: This compound has a similar core structure but different functional groups, leading to distinct chemical and biological properties.
4,4′,4″-Tri-tert-Butyl-2,2′6′,2″-terpyridine: Another related compound with a terpyridine core, used in coordination chemistry and catalysis.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer unique reactivity and applications in various fields.
Properties
Molecular Formula |
C13H14ClNO2S |
|---|---|
Molecular Weight |
283.77 g/mol |
IUPAC Name |
tert-butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate |
InChI |
InChI=1S/C13H14ClNO2S/c1-13(2,3)17-10(16)6-8-7-18-12-9(14)4-5-15-11(8)12/h4-5,7H,6H2,1-3H3 |
InChI Key |
KTKWEXKYAVBNCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CSC2=C(C=CN=C12)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide](/img/structure/B13918554.png)

![Methyl 4-[acetyl(hydroxy)amino]benzoate](/img/structure/B13918562.png)
![2-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13918574.png)
![1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13918575.png)
![Ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate](/img/structure/B13918581.png)
![5-Chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13918589.png)
![2-[1-(Cyanomethyl)cyclopent-3-en-1-yl]acetonitrile](/img/structure/B13918604.png)
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13918611.png)

![2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13918625.png)
